![molecular formula C18H20FNO4 B14515461 N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide CAS No. 62539-31-5](/img/structure/B14515461.png)
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzamide group and a dimethoxyphenoxy group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide typically involves the reaction of 3,4-dimethoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide: This compound shares a similar structural framework but has a chlorine atom instead of a fluorine atom.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a triazole ring instead of a benzamide group.
Uniqueness
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide is unique due to the presence of both the dimethoxyphenoxy and fluorobenzamide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
62539-31-5 |
|---|---|
分子式 |
C18H20FNO4 |
分子量 |
333.4 g/mol |
IUPAC名 |
N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H20FNO4/c1-12(20-18(21)13-5-4-6-14(19)9-13)11-24-15-7-8-16(22-2)17(10-15)23-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChIキー |
RCCJPRLRECJFNZ-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)

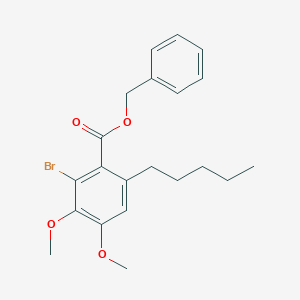
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
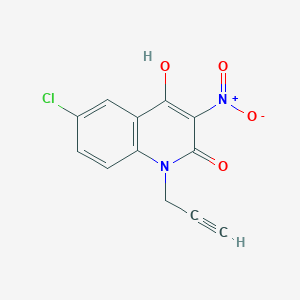

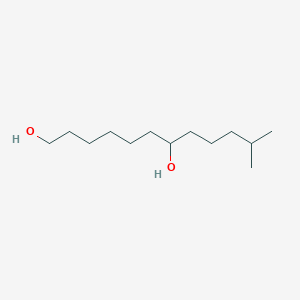
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
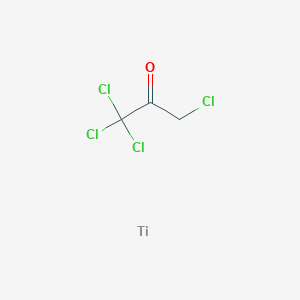
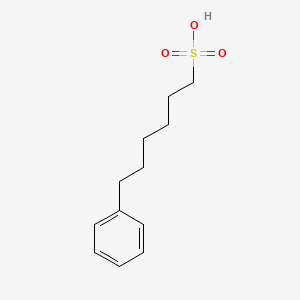
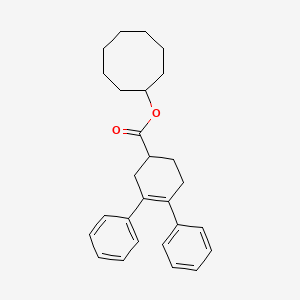
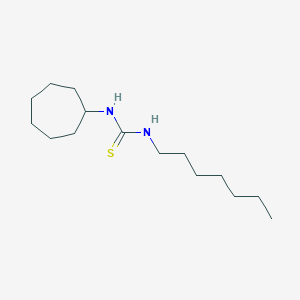
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
